Cas no 1223-20-7 (Benzenamine, 4,4'-methylenebis[2-methoxy-)

Benzenamine, 4,4'-methylenebis[2-methoxy- structure
1223-20-7 structure
Product Name:Benzenamine, 4,4'-methylenebis[2-methoxy-
CAS No:1223-20-7
MF:C15H18N2O2
MW:258.315623760223
CID:96957
PubChem ID:458828
Update Time:2025-04-18

Benzenamine, 4,4'-methylenebis[2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-amino-3-methoxyphenyl)methyl]-2-methoxyaniline
    • Methane, bis(4-amino-3-methoxyphenyl)-
    • 4-(4-Amino-3-methoxybenzyl)-2-methoxyphenylamine
    • 4-[(4-amino-3-methoxy-phenyl)methyl]-2-methoxy-aniline
    • LKHVCEWNPKEPBT-UHFFFAOYSA-N
    • SR-01000513069
    • SCHEMBL273470
    • MLS000391998
    • CHEMBL1361306
    • HMS2569E07
    • Oprea1_224173
    • Benzenamine, 4,4'-methylenebis[2-methoxy-
    • Oprea1_410584
    • 1223-20-7
    • Cambridge id 5180273
    • 4,4'-methylenebis(2-methoxyaniline)
    • DTXSID60332571
    • SR-01000513069-1
    • 4,4'-Methylenedi-o-anisidine
    • HMS1676I20
    • SMR000102518
    • 4-(4-Amino-3-methoxybenzyl)-2-methoxyphenylamine #
    • AKOS000601304
    • AB00074944-01
    • Inchi: 1S/C15H18N2O2/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9H,7,16-17H2,1-2H3
    • InChI Key: LKHVCEWNPKEPBT-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)CC1C=CC(=C(C=1)OC)N)N

Computed Properties

  • Exact Mass: 258.13694
  • Monoisotopic Mass: 258.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 70.5Ų

Experimental Properties

  • PSA: 70.5
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